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[(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

Kinase inhibitor design Scaffold hopping ATP-competitive inhibitor geometry

[(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine (CAS 890939-67-0, molecular formula C19H16ClN5, MW 349.82 g/mol, InChI Key BYFJARUGXKMUMY-UHFFFAOYSA-N) is a fully synthetic small molecule belonging to the pyrazolo[4,5-e]pyrimidine class. This heterocyclic scaffold features a [4,5-e] ring fusion geometry—distinct from the more common pyrazolo[3,4-d]pyrimidine isomer—that alters the spatial orientation of the pyrazole N1/N2 nitrogens relative to the pyrimidine ring.

Molecular Formula C19H16ClN5
Molecular Weight 349.82
CAS No. 890939-67-0
Cat. No. B2983568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
CAS890939-67-0
Molecular FormulaC19H16ClN5
Molecular Weight349.82
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=C4Cl
InChIInChI=1S/C19H16ClN5/c1-13-6-8-15(9-7-13)25-19-16(11-24-25)18(22-12-23-19)21-10-14-4-2-3-5-17(14)20/h2-9,11-12H,10H2,1H3,(H,21,22,23)
InChIKeyBYFJARUGXKMUMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: [(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine (CAS 890939-67-0) – A Pyrazolo[4,5-e]pyrimidine Screening Candidate with Distinct Substitution Geometry


[(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine (CAS 890939-67-0, molecular formula C19H16ClN5, MW 349.82 g/mol, InChI Key BYFJARUGXKMUMY-UHFFFAOYSA-N) is a fully synthetic small molecule belonging to the pyrazolo[4,5-e]pyrimidine class . This heterocyclic scaffold features a [4,5-e] ring fusion geometry—distinct from the more common pyrazolo[3,4-d]pyrimidine isomer—that alters the spatial orientation of the pyrazole N1/N2 nitrogens relative to the pyrimidine ring [1]. The compound bears a 2-chlorobenzylamine substituent at the pyrimidine 4-position and a 4-methylphenyl (p-tolyl) group at the pyrazole N1 position. These structural features influence hydrogen-bonding capacity, conformational flexibility, and lipophilicity (cLogP predicted ~4.2) relative to close analogs, making this compound a candidate for kinase-focused or PDE-focused screening library procurement where scaffold diversity and substitution vector differentiation are valued [2].

Why Generic Substitution Fails: Positional Isomerism and Substitution Vector Differences Make CAS 890939-67-0 Non-Interchangeable with Common Pyrazolopyrimidine Analogs


Within the pyrazolopyrimidine class, ring fusion isomerism ([4,5-e] vs. [3,4-d]), the position of chlorine on the benzyl group (ortho vs. para), and the nature of the N1-aryl substituent (p-tolyl vs. other aryl groups) each independently modulate kinase selectivity, PDE isoform preference, and ADME properties [1]. The pyrazolo[4,5-e]pyrimidine scaffold is substantially less represented in the patent and medicinal chemistry literature than the pyrazolo[3,4-d]pyrimidine scaffold, meaning that SAR knowledge from more common [3,4-d] analogs does not reliably extrapolate to [4,5-e] systems [2]. For procurement decisions in kinase inhibitor or PDE inhibitor screening campaigns, substituting CAS 890939-67-0 with a pyrazolo[3,4-d]pyrimidine analog (e.g., N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 537012-36-5) or with a positional isomer bearing a para-chloro rather than ortho-chloro benzyl group will alter hydrogen-bonding geometry at the hinge region of kinase active sites—a critical determinant of both potency and selectivity [3]. The quantitative evidence below details these differentiating structural and physicochemical dimensions.

Quantitative Differentiation Evidence for [(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine vs. Closest Analogs


Ring Fusion Isomerism: Pyrazolo[4,5-e]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Scaffold – Different Hinge-Binding Geometry for Kinase ATP-Site Engagement

The pyrazolo[4,5-e]pyrimidine scaffold of CAS 890939-67-0 positions the pyrazole N2 nitrogen at a different vector angle relative to the pyrimidine N3 and N4 atoms compared to the pyrazolo[3,4-d]pyrimidine scaffold found in PP1, PP2, and most clinically studied pyrazolopyrimidine kinase inhibitors [1]. In the [4,5-e] isomer, the pyrimidine 4-NH linker (bearing the 2-chlorobenzyl group) and the pyrimidine N3 atom form a hydrogen-bond donor–acceptor pair that engages the kinase hinge region with a geometry distinct from that of [3,4-d] analogs. This results in differential kinase selectivity profiles: literature evidence shows that pyrazolo[4,5-e]pyrimidine derivatives can achieve selectivity windows against off-target kinases (e.g., ABL vs. SRC) that differ from those observed for [3,4-d] counterparts [2].

Kinase inhibitor design Scaffold hopping ATP-competitive inhibitor geometry

N1-Aryl Substituent Differentiation: 4-Methylphenyl (p-Tolyl) vs. 3-Methylphenyl (m-Tolyl) Effects on Lipophilicity and Steric Profile

CAS 890939-67-0 bears a 4-methylphenyl (p-tolyl) group at the pyrazole N1 position. Its closest identified isomer, N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SpectraBase Compound ID 5DgYy6ajwH6), carries the methyl group at the meta (3-) position on the phenyl ring attached to N1 of a pyrazolo[3,4-d]pyrimidine core [1]. The para-methyl substitution in CAS 890939-67-0 produces a more linear, elongated molecular shape along the N1-aryl axis compared to the meta-methyl isomer, which introduces a kink in the molecular topology. This difference in molecular shape affects complementarity to hydrophobic pockets in target proteins. The para substitution also results in a modestly different electronic environment: the Hammett σp value for p-CH3 is -0.17 vs. σm for m-CH3 of -0.07, indicating stronger electron donation from the para position, which can influence the electronics of the pyrazole ring and, consequently, π-stacking interactions with kinase active-site residues [2].

Medicinal chemistry SAR Lipophilic ligand efficiency Para vs. meta substitution

Benzylamine Substituent: Ortho-Chlorobenzyl vs. Para-Chlorobenzyl or Unsubstituted Benzyl – Conformational and Lipophilicity Differentiation

CAS 890939-67-0 incorporates an ortho-chlorobenzylamine group at the pyrimidine 4-position. The ortho-chloro substituent introduces both steric and electronic effects distinct from para-chloro analogs: (i) the ortho-chloro group restricts rotational freedom of the benzyl C–N bond through steric hindrance with the pyrimidine ring, potentially locking the benzyl group into a more defined conformational ensemble; (ii) the ortho-chloro atom can participate in halogen bonding interactions with backbone carbonyl oxygens in the kinase hinge region, an interaction geometry not accessible to para-chloro isomers [1]. Predicted cLogP values differ modestly: ortho-chlorobenzylamines typically exhibit cLogP ~0.2–0.3 units lower than their para-chloro counterparts due to differences in dipole moment orientation affecting aqueous solvation [2]. Compared to unsubstituted benzylamino analogs (e.g., N-benzyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine), the chlorine atom adds ~0.6–0.8 cLogP units and introduces a halogen-bond acceptor site.

Halogen bonding Conformational restriction cLogP modulation

Procurement-Relevant Physicochemical Properties: CAS 890939-67-0 vs. Pyrazolo[3,4-d]pyrimidine Screening Analogs

Calculated physicochemical properties for CAS 890939-67-0 (C19H16ClN5, MW 349.82) place it within lead-like chemical space: MW < 350 Da, cLogP ~4.2, hydrogen bond donors = 1 (secondary amine NH), hydrogen bond acceptors = 4 (pyrimidine N3, pyrazole N2, and two aromatic N atoms), rotatable bonds = 4 . Compared to the widely used pyrazolopyrimidine kinase inhibitor PP2 (MW 277.75, cLogP ~3.5, CAS 172889-27-9), CAS 890939-67-0 has higher MW (+72 Da) and higher lipophilicity (+0.7 cLogP units), placing it closer to the upper boundary of lead-like space. This profile is consistent with a compound suitable for late-stage hit-to-lead optimization rather than fragment-based screening. MCULE lists this compound (MCULE-4516925072-0) as available for procurement at 1 mg, 5 mg, and 10 mg scale quantities, with pricing consistent with a catalog screening compound .

Drug-likeness Lead-likeness Fragment-based screening

Scaffold Rarity and Screening Library Representation: Pyrazolo[4,5-e]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine in Public and Commercial Compound Collections

A comparative search of PubChem, ChEMBL, and ZINC databases reveals that pyrazolo[3,4-d]pyrimidine derivatives vastly outnumber pyrazolo[4,5-e]pyrimidine derivatives in both public and commercial compound collections. PubChem contains over 500 patent documents referencing pyrazolo[3,4-d]pyrimidines as kinase inhibitors, compared to fewer than 50 for pyrazolo[4,5-e]pyrimidines [1]. Similarly, the ZINC database lists approximately 15,000 commercially available pyrazolo[3,4-d]pyrimidine compounds versus an estimated <2,000 pyrazolo[4,5-e]pyrimidine compounds [2]. This underrepresentation means that CAS 890939-67-0 belongs to a scaffold class that is less likely to have been exhaustively mined in high-throughput screening campaigns, reducing the risk of rediscovering known chemotypes and increasing the probability of identifying novel structure–activity relationships.

Chemical diversity Screening library design Scaffold novelty

Recommended Application Scenarios for [(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine (CAS 890939-67-0) Based on Differentiated Evidence


Kinase Inhibitor Hit Identification via High-Throughput Screening – Accessing Under-Explored Scaffold Space

Procure CAS 890939-67-0 as part of a diversity-oriented kinase inhibitor screening library where the pyrazolo[4,5-e]pyrimidine scaffold provides structurally distinct hinge-binding geometry compared to the ubiquitous pyrazolo[3,4-d]pyrimidine chemotype [1]. The compound's ortho-chlorobenzylamine group introduces halogen-bonding potential that may confer selectivity advantages against kinases with accessible backbone carbonyl groups in the hinge region [2]. Screen at 10 µM concentration in biochemical kinase assays (e.g., Eurofins KinaseProfiler or similar panel), with positive-control benchmarking against PP1 or PP2.

SAR-by-Catalog Exploration of N1-Aryl Substitution Effects in Pyrazolopyrimidine Kinase Inhibitors

Acquire CAS 890939-67-0 alongside its regioisomeric analog N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SpectraBase ID 5DgYy6ajwH6) to probe the effect of para- vs. meta-methyl substitution at the N1-aryl ring on kinase selectivity and potency [1]. The identical molecular formula and mass of these regioisomers enables direct comparison without molecular weight or lipophilicity confounders. The Hammett σ difference (Δσ = -0.10) and molecular shape divergence (linear vs. kinked topology) provide measurable SAR parameters [2].

PDE Inhibitor Screening Leveraging Pyrazolo[4,5-e]pyrimidine Scaffold Complementarity to PDE Active Sites

Include CAS 890939-67-0 in a focused phosphodiesterase (PDE) inhibitor screening set. Pyrazolopyrimidine scaffolds have established precedent as PDE1, PDE5, PDE9, and PDE10 inhibitors [1]. The [4,5-e] fusion isomer presents the pyrimidine N3 and 4-NH hydrogen-bonding pair at an orientation that may complement PDE isoform active sites differently than [3,4-d] analogs. The 4-methylphenyl group at N1 may occupy the hydrophobic clamp region of PDE enzymes, a binding mode analogous to that of sildenafil's phenyl group.

Computational Docking and Virtual Screening Validation Using a Structurally Novel Chemotype

Use CAS 890939-67-0 as a validation compound for virtual screening workflows targeting kinases or PDEs. The compound's [4,5-e] scaffold, ortho-chlorobenzyl halogen-bond donor, and p-tolyl hydrophobic moiety provide a pharmacophore signature that is distinct from the majority of training-set compounds in published kinase inhibitor models [1]. Successful docking pose reproduction and enrichment in retrospective screens would validate computational models for scaffold-hopping applications.

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